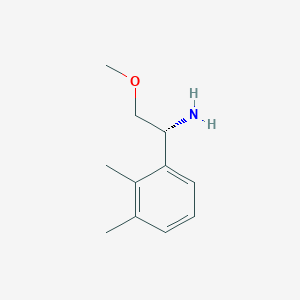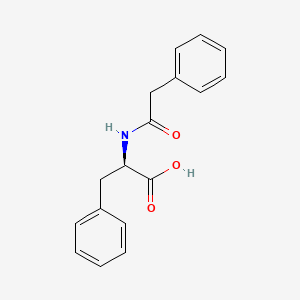
n-(Phenylacetyl)-d-phenylalanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Phenylacetyl)-D-phenylalanine: is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a phenylacetyl group attached to the nitrogen atom of D-phenylalanine, an amino acid. The combination of these two moieties imparts distinct chemical and biological properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(Phenylacetyl)-D-phenylalanine typically involves the acylation of D-phenylalanine with phenylacetyl chloride. The reaction is carried out under Schotten-Baumann conditions, which involve the use of an aqueous base such as sodium hydroxide to facilitate the acylation process. The general reaction scheme is as follows:
- Dissolve D-phenylalanine in an aqueous solution of sodium hydroxide.
- Add phenylacetyl chloride dropwise to the solution while maintaining a low temperature to control the reaction rate.
- Stir the reaction mixture for several hours to ensure complete acylation.
- Acidify the reaction mixture to precipitate the product.
- Filter and purify the product using recrystallization techniques.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: N-(Phenylacetyl)-D-phenylalanine can undergo various chemical reactions, including:
Oxidation: The phenylacetyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid in the presence of a catalyst.
Major Products Formed:
Oxidation: Phenylacetic acid derivatives.
Reduction: Phenylethylamine derivatives.
Substitution: Halogenated or nitrated phenylalanine derivatives.
Applications De Recherche Scientifique
Chemistry: N-(Phenylacetyl)-D-phenylalanine is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology: In biological research, this compound is studied for its potential role in modulating enzyme activity and protein interactions. It can serve as a model compound for studying peptide interactions and enzyme-substrate specificity.
Medicine: this compound has potential therapeutic applications. It is investigated for its neuroprotective properties and its ability to modulate neurotransmitter systems. Research is ongoing to explore its use in treating neurodegenerative diseases and cognitive disorders.
Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals and fine chemicals. Its unique properties make it a valuable intermediate in the synthesis of various bioactive compounds.
Mécanisme D'action
The mechanism of action of N-(Phenylacetyl)-D-phenylalanine involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of enzymes and receptors involved in neurotransmission. The phenylacetyl group may enhance the compound’s ability to cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. The exact pathways and molecular targets are still under investigation, but it is thought to influence pathways related to neuroprotection and cognitive enhancement.
Comparaison Avec Des Composés Similaires
N-(Phenylacetyl)-L-prolylglycine ethyl ester: Known for its nootropic properties and neuroprotective effects.
Phenylacetylglutamine: A metabolite involved in the detoxification of ammonia in the body.
Phenylacetyl-CoA: An intermediate in the metabolism of phenylalanine.
Uniqueness: N-(Phenylacetyl)-D-phenylalanine is unique due to its specific combination of a phenylacetyl group and D-phenylalanine This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds
Propriétés
Numéro CAS |
54076-39-0 |
|---|---|
Formule moléculaire |
C17H17NO3 |
Poids moléculaire |
283.32 g/mol |
Nom IUPAC |
(2R)-3-phenyl-2-[(2-phenylacetyl)amino]propanoic acid |
InChI |
InChI=1S/C17H17NO3/c19-16(12-14-9-5-2-6-10-14)18-15(17(20)21)11-13-7-3-1-4-8-13/h1-10,15H,11-12H2,(H,18,19)(H,20,21)/t15-/m1/s1 |
Clé InChI |
LIIPHJDKZNTNII-OAHLLOKOSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)CC2=CC=CC=C2 |
SMILES canonique |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


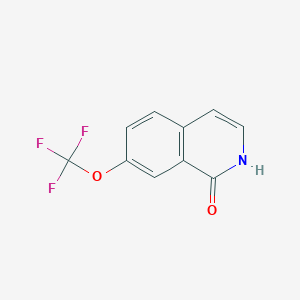
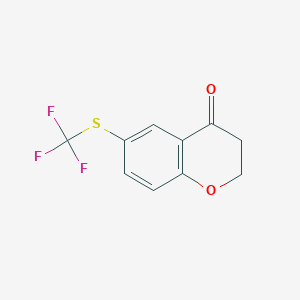
![tert-Butyl 3-bromo-2-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B12960860.png)
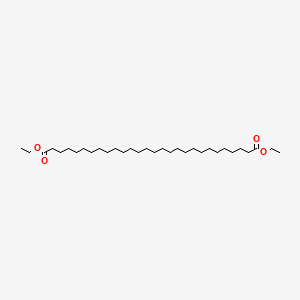


![8-amino-2-(4-nitrophenyl)-6-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B12960878.png)
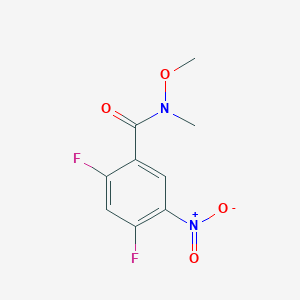
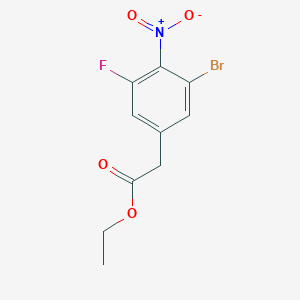
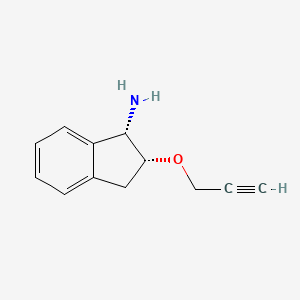
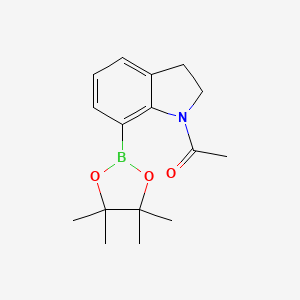
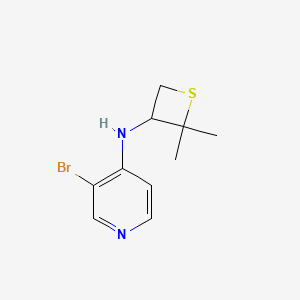
![7-Bromo-6-fluorobenzo[d]oxazol-2(3H)-one](/img/structure/B12960905.png)
